molecular formula C8H9BrFN B13482007 4-bromo-2-fluoro-N,5-dimethylaniline

4-bromo-2-fluoro-N,5-dimethylaniline

Cat. No.: B13482007
M. Wt: 218.07 g/mol
InChI Key: SXBIALABIKAUBU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N,5-dimethylaniline (C₈H₁₀BrFN, MW 219.08) is a halogenated aromatic amine with a bromine atom at position 4, a fluorine atom at position 2, a methyl group at position 5, and an N,N-dimethylamino group at position 1. This compound is synthesized via diazotization and bromination reactions, achieving a yield of 74% ().

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

4-bromo-2-fluoro-N,5-dimethylaniline

InChI

InChI=1S/C8H9BrFN/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,1-2H3

InChI Key

SXBIALABIKAUBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)NC

Origin of Product

United States

Preparation Methods

The synthesis of 4-bromo-2-fluoro-N,5-dimethylaniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).

Chemical Reactions Analysis

4-Bromo-2-fluoro-N,5-dimethylaniline undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-2-fluoro-N,5-dimethylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N,5-dimethylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key differences between 4-bromo-2-fluoro-N,5-dimethylaniline and analogs lie in substituent positions and functional groups:

Compound Name Molecular Formula Substituent Positions Amino Group Key Properties/Applications
This compound C₈H₁₀BrFN 2-F, 4-Br, 5-CH₃, N,N-dimethyl N,N-dimethyl High reactivity due to F and Br; potential use in drug synthesis
4-Bromo-2,5-dimethylaniline C₈H₁₀BrN 2-CH₃, 4-Br, 5-CH₃ NH₂ Used in polyaniline coatings for corrosion inhibition
4-Bromo-5-fluoro-2-methylaniline C₇H₇BrFN 2-CH₃, 4-Br, 5-F NH₂ Lower MW (204.04); NH₂ group enables DNA adduct formation
2-Methyl-4-bromo-N,N-dimethylaniline C₈H₁₁BrN 2-CH₃, 4-Br N,N-dimethyl Synthesized via NBS bromination (92% yield); lacks 5-CH₃ and 2-F

Electronic and Reactivity Differences

  • Electron Effects : The fluorine atom at position 2 in the target compound enhances electrophilic substitution resistance compared to methyl-substituted analogs (e.g., 4-bromo-2,5-dimethylaniline). The N,N-dimethyl group increases electron density on the ring, contrasting with NH₂-containing derivatives .
  • DNA Binding : Compounds like 2,6-dimethylaniline form DNA adducts via metabolic activation . The target compound’s fluorine and bromine substituents may alter metabolic pathways, reducing or redirecting DNA interaction compared to simpler dimethylanilines.

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